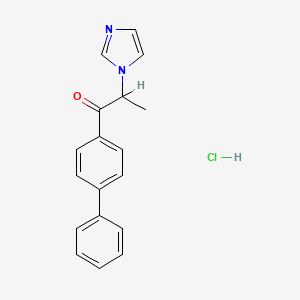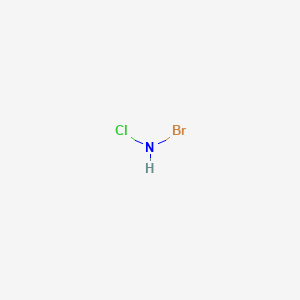
Bromochloroamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromochloroamine is a halogenated amine compound with the chemical formula HBrClN. It is a member of the halamine family, which includes chloramines and bromamines. These compounds are known for their strong oxidizing properties and are commonly used in water disinfection processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromochloroamine can be synthesized through the reaction of hypobromous acid (HOBr) and hypochlorous acid (HOCl) with ammonia (NH3). The reaction typically occurs in aqueous solution under controlled pH conditions to ensure the formation of the desired halamine .
Industrial Production Methods: In industrial settings, this compound is produced by introducing bromine and chlorine gases into an aqueous ammonia solution. The reaction is carefully monitored to maintain the appropriate pH and temperature, ensuring the efficient formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bromochloroamine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with organic and inorganic compounds.
Substitution: this compound can participate in substitution reactions, where the bromine or chlorine atom is replaced by another substituent.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents such as sodium thiosulfate (Na2S2O3) and hydrogen peroxide (H2O2).
Substitution Reactions: These reactions often occur in the presence of nucleophiles like hydroxide ions (OH-) or other halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and halide ions.
Substitution: The products depend on the nucleophile used, resulting in compounds like chloroamines or bromoamines.
Wissenschaftliche Forschungsanwendungen
Bromochloroamine has a wide range of applications in scientific research:
Wirkmechanismus
Bromochloroamine exerts its effects through its strong oxidizing properties. It reacts with microbial cell walls and membranes, leading to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including protein denaturation and DNA damage, which contribute to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Chloramine (NH2Cl): A widely used disinfectant in water treatment.
Bromamine (NH2Br): Another halamine with similar oxidizing properties.
Comparison:
Eigenschaften
CAS-Nummer |
77352-23-9 |
|---|---|
Molekularformel |
BrClHN |
Molekulargewicht |
130.37 g/mol |
InChI |
InChI=1S/BrClHN/c1-3-2/h3H |
InChI-Schlüssel |
SXRWJOLQEBEZCM-UHFFFAOYSA-N |
Kanonische SMILES |
N(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




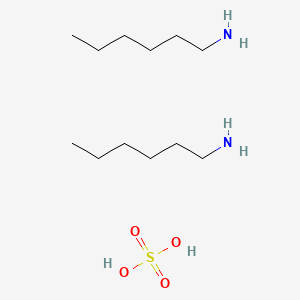
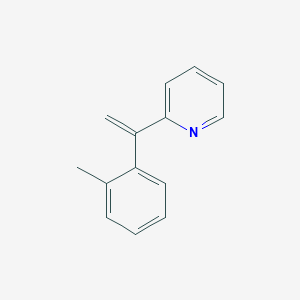
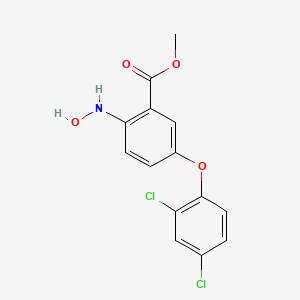
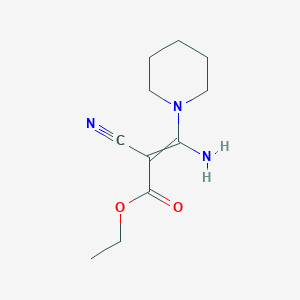
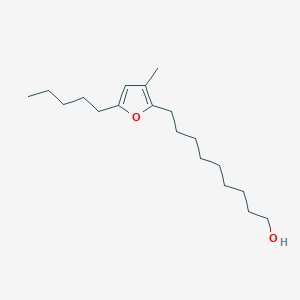

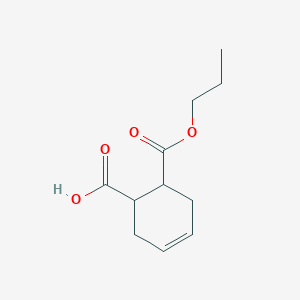
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)

